molecular formula C13H12BClO3 B566734 (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid CAS No. 1256358-69-6

(4-((2-Chlorophenoxy)methyl)phenyl)boronic acid

Cat. No.: B566734
CAS No.: 1256358-69-6
M. Wt: 262.496
InChI Key: IEBHOOOPDUHDCB-UHFFFAOYSA-N
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Description

“(4-((2-Chlorophenoxy)methyl)phenyl)boronic acid” is a type of organoboron compound . It has a molecular formula of C13H12BClO3 and an average mass of 262.497 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a boron atom bonded to three oxygen atoms and a phenyl ring. The phenyl ring is further substituted with a methyl group and a chlorophenoxy group .

Scientific Research Applications

Organic Optoelectronics

Boronic acid derivatives, particularly those based on the BODIPY platform, have shown promise in organic light-emitting diodes (OLEDs) as green to near-infrared emitters. These materials, including "(4-((2-Chlorophenoxy)methyl)phenyl)boronic acid" derivatives, offer potential as metal-free infrared emitters, leveraging their structural design and synthesis for application in OLED devices. This underscores their significance in developing advanced organic semiconductors for optoelectronic applications (Squeo & Pasini, 2020).

Medicinal Chemistry

Boronic acids play a critical role in drug discovery and development due to their unique properties, such as enhancing drug potency and improving pharmacokinetic profiles. The review of boronic acid drugs highlights the FDA's approval of several boronic acid-based drugs, emphasizing the compound's versatility in medicinal chemistry and potential in new drug development (Plescia & Moitessier, 2020).

Environmental Remediation

Boronic acid derivatives, including "this compound," may offer valuable approaches to environmental challenges, such as boron contamination in water. Studies on boron removal using layered double hydroxides (LDHs) and reverse osmosis membranes in seawater desalination applications demonstrate the potential of boronic acid-based materials in addressing environmental pollution and improving water treatment technologies (Tu, Nghiem, & Chivas, 2010; Theiss, Ayoko, & Frost, 2013).

Sensor Technology

Boronic acid compounds, including "this compound," are integral to developing chemical sensors for various applications. These sensors exploit the unique binding characteristics of boronic acids to detect substances ranging from carbohydrates and glycated hemoglobin to ions and hydrogen peroxide. The development of electrochemical biosensors based on ferroceneboronic acid and its derivatives illustrates the potential of boronic acid-based sensors in biomedical and environmental monitoring (Wang, Takahashi, Du, & Anzai, 2014).

Future Directions

Boronic acids are valuable building blocks in organic synthesis and have applications in various fields including catalysis, materials science, biology, and imaging . Future research may focus on developing new synthesis methods and exploring new applications for boronic acids, including “(4-((2-Chlorophenoxy)methyl)phenyl)boronic acid”.

Mechanism of Action

Target of Action

The primary target of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .

Mode of Action

The compound participates in the Suzuki–Miyaura cross-coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . In the transmetalation step, the organoboron group, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role as an organoboron reagent in this process contributes to the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its stability and ease of preparation contribute to its bioavailability in the Suzuki–Miyaura cross-coupling reaction .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many organic synthesis processes .

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling reaction . The reaction conditions are exceptionally mild and tolerant of various functional groups . The compound’s stability and environmental benignity also contribute to its efficacy under these conditions .

Properties

IUPAC Name

[4-[(2-chlorophenoxy)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BClO3/c15-12-3-1-2-4-13(12)18-9-10-5-7-11(8-6-10)14(16)17/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBHOOOPDUHDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC2=CC=CC=C2Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681341
Record name {4-[(2-Chlorophenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-69-6
Record name {4-[(2-Chlorophenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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